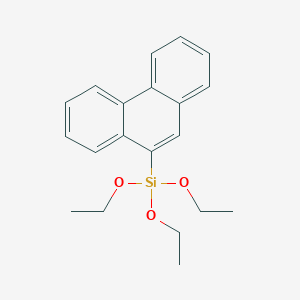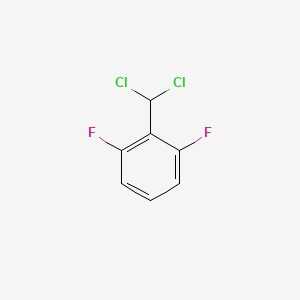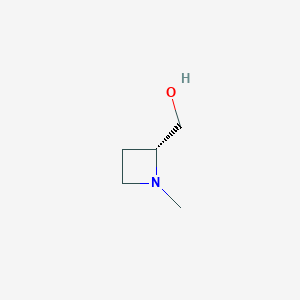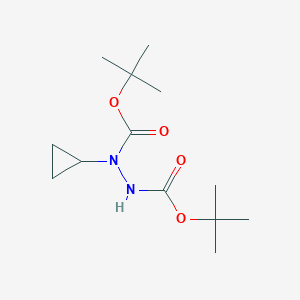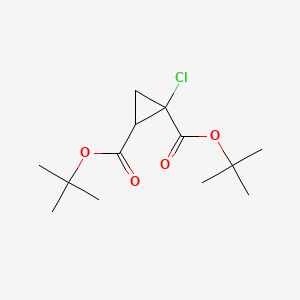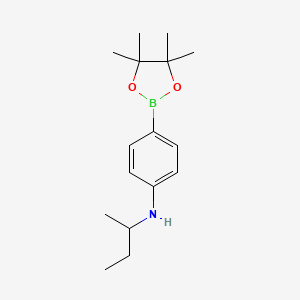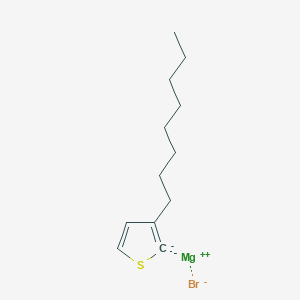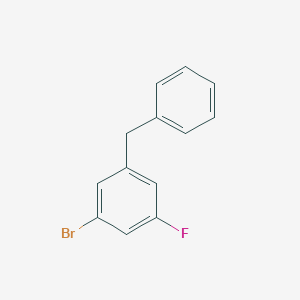
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate
説明
“Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
科学的研究の応用
Synthesis and Derivatization : Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate and its derivatives have been utilized in various synthetic processes. For instance, the reaction of similar compounds with N-bromosuccinimide has been used to convert them into different esters, showcasing their utility in organic synthesis (Irikawa et al., 1989). Additionally, regioselective dibromination of methyl indole-3-carboxylate to produce methyl 5,6-dibromoindole-3-carboxylate demonstrates the potential for specific structural modifications (Parsons et al., 2011).
Chemical Investigation of Natural Products : Compounds related to this compound have been found in the chemical investigation of natural products. For example, brominated tryptophan derivatives, including those similar to this compound, have been identified in Thorectidae sponges, indicating its presence in marine organisms (Segraves & Crews, 2005).
Application in Synthesis of Bioactive Compounds : The synthesis of bioactive compounds, such as 5-HT6 antagonists, has employed similar structures to this compound. For example, a synthesis involving the bromo-indole framework has been used in developing potent serotonin receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Isherwood et al., 2012).
Development of Novel Indole Derivatives : Researchers have reported novel methods for synthesizing indole derivatives, including those related to this compound. These methods involve cross-dehydrogenative coupling and have been recognized for their simplicity and efficiency (Akbari & Faryabi, 2023).
In-depth Structural Analysis : Studies focusing on the crystal structure and vibrational spectral analysis of similar indole derivatives demonstrate the compound's significance in structural chemistry. Such analyses provide valuable insights into the electronic nature and potential applications of these compounds (Luo et al., 2019).
作用機序
Target of Action
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , which can be considered as their primary targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit various biologically vital properties
特性
IUPAC Name |
methyl 5-bromo-1-methylindole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-4-3-7-5-8(12)6-9(10(7)13)11(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWCGFMBIZJCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CC(=C21)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)
